1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one
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Overview
Description
SNAP 398299 is a small molecule drug that acts as a selective antagonist of the galanin receptor 3 (GAL3). It has shown potential as a novel pharmacological treatment for mood disorders, including anxiety and depressive disorders . The molecular formula of SNAP 398299 is C27H24F3N3O2 .
Preparation Methods
The synthesis of SNAP 398299 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that SNAP 398299 is a customized synthesis product, and its preparation requires advanced synthesis technology and capabilities . Industrial production methods for SNAP 398299 are not widely documented, but it is typically produced in research laboratories for experimental purposes.
Chemical Reactions Analysis
SNAP 398299 undergoes various chemical reactions, primarily involving its interaction with the galanin receptor 3. It acts as a competitive antagonist, binding selectively to the GAL3 receptor with high affinity . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions. Common reagents and conditions used in the synthesis and analysis of SNAP 398299 include dimethyl sulfoxide (DMSO) and Kolliphor HS 15 . The major products formed from these reactions are the intermediate compounds and the final SNAP 398299 molecule.
Scientific Research Applications
SNAP 398299 has been extensively studied for its potential therapeutic applications in mood disorders. It has shown anxiolytic and antidepressant-like effects in several animal models . The compound enhances social interaction in rats, reduces guinea pig vocalizations after maternal separation, attenuates stress-induced hyperthermia in mice, and increases punished drinking in rats . Additionally, SNAP 398299 has been shown to partially reverse the galanin-evoked inhibition of dorsal raphe cell firing and hyperpolarizing currents . These findings suggest that SNAP 398299 may attenuate the inhibitory influence of galanin on serotonin transmission at the level of the dorsal raphe nucleus, contributing to its anxiolytic and antidepressant effects .
Mechanism of Action
SNAP 398299 exerts its effects by selectively binding to the galanin receptor 3 (GAL3) and acting as a competitive antagonist . By blocking the GAL3 receptor, SNAP 398299 inhibits the binding of galanin, a neuropeptide involved in various physiological and pathophysiological processes, including anxiety and depression . The compound’s mechanism of action involves the modulation of serotonin transmission in the central nervous system, particularly at the level of the dorsal raphe nucleus .
Comparison with Similar Compounds
SNAP 398299 is similar to another GAL3 receptor antagonist, SNAP 37889 . Both compounds exhibit high affinity and selectivity for the GAL3 receptor and have shown anxiolytic and antidepressant-like effects in animal models . SNAP 398299 is a more water-soluble analog of SNAP 37889, making it more suitable for certain experimental applications . Other similar compounds include various galanin receptor antagonists that target different subtypes of the galanin receptor, such as GAL1 and GAL2 . The uniqueness of SNAP 398299 lies in its high selectivity for the GAL3 receptor and its potential therapeutic applications in mood disorders .
Properties
IUPAC Name |
1-[3-(2-pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2/c28-27(29,30)19-7-5-8-20(17-19)31-25-23-11-1-2-12-24(23)33(26(25)34)21-9-6-10-22(18-21)35-16-15-32-13-3-4-14-32/h1-2,5-12,17-18H,3-4,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJZIBJTFITNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)N3C4=CC=CC=C4C(=NC5=CC=CC(=C5)C(F)(F)F)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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